molecular formula C9H9Br2FO B7881074 1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

Cat. No.: B7881074
M. Wt: 311.97 g/mol
InChI Key: MJKPKYBTSFUPLM-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene is an organic compound with the molecular formula C9H9Br2FO. This compound is characterized by the presence of bromine, fluorine, and propoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: 2-Fluorophenol is reacted with 1,3-dibromopropane under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Scientific Research Applications

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.

    Biology: It is employed in the study of biological systems, particularly in the development of probes and imaging agents.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in various biochemical reactions, leading to the formation of active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene can be compared with other similar compounds, such as:

    1-Bromo-3-(3-bromopropoxy)benzene: This compound lacks the fluorine atom, which can influence its reactivity and applications.

    1-Bromo-3-(3-bromopropoxy)-4-fluorobenzene: The position of the fluorine atom can affect the compound’s chemical properties and reactivity.

    1-Bromo-3-(3-bromopropoxy)-2-chlorobenzene: The presence of a chlorine atom instead of fluorine can lead to different chemical behaviors and applications.

Properties

IUPAC Name

1-bromo-3-(3-bromopropoxy)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c10-5-2-6-13-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKPKYBTSFUPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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